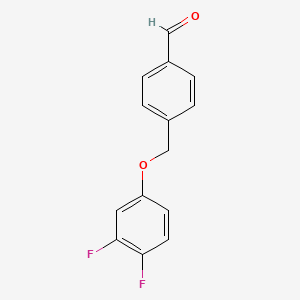![molecular formula C13H8ClF3S B7999690 1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999690.png)
1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of fluorine, chlorine, and sulfur atoms within its molecular structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple halogen atoms and a sulfanylmethyl group contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Thioether Formation: The sulfanylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting a suitable thiol (e.g., 4-chloro-3-fluorothiophenol) with a halomethylbenzene derivative under basic conditions to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the halogen atoms or the aromatic ring, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogen atoms in the benzene ring can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions, often facilitated by palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, catalytic hydrogenation
Substitution: Palladium catalysts, nucleophiles (amines, thiols)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated products, reduced aromatic rings
Substitution: Substituted benzene derivatives
Scientific Research Applications
1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its halogenated aromatic structure can be utilized in the synthesis of advanced materials, such as polymers and liquid crystals.
Chemical Biology: The compound can serve as a probe or a building block in the study of biological systems, especially in understanding enzyme interactions and protein modifications.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules, contributing to the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through various mechanisms:
Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function.
Modulation of Pathways: It can modulate biochemical pathways by interacting with specific proteins or nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzene
- 1,3-Difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene
- 1,3-Difluoro-5-[(4-bromophenyl)sulfanylmethyl]benzene
Uniqueness
1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with other molecules. This dual halogenation can enhance its stability and specificity in various chemical reactions compared to its analogs with single halogen substitutions.
Properties
IUPAC Name |
1-chloro-4-[(3,5-difluorophenyl)methylsulfanyl]-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-12-2-1-11(6-13(12)17)18-7-8-3-9(15)5-10(16)4-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXAIAUYMYJKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SCC2=CC(=CC(=C2)F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Methylthio)phenyl]-3-methyl-butan-2-ol](/img/structure/B7999618.png)

![1,2-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999626.png)







![5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde](/img/structure/B7999689.png)


